![molecular formula C14H9F3O3 B1608892 3-[4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 72178-29-1](/img/structure/B1608892.png)
3-[4-(trifluoromethyl)phenoxy]benzoic Acid
Overview
Description
3-[4-(trifluoromethyl)phenoxy]benzoic acid, commonly known as TFMPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPBA is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis of Chemical Intermediates
3-[4-(trifluoromethyl)phenoxy]benzoic Acid: is utilized as a precursor in the synthesis of various chemical intermediates. These intermediates are crucial for the production of dyes, plastics, herbicides, and pharmaceuticals. The compound’s ability to undergo reactions like nitration makes it valuable for creating derivatives with specific functional groups that are essential in further chemical synthesis .
Development of Microreactors
The compound has been studied in the context of continuous flow nitration within droplet-based microreactors . This research is significant for the advancement of microreactor technology, which allows for precise control over reaction conditions, leading to safer and more efficient chemical processes.
Analytical Chemistry
3-[4-(trifluoromethyl)phenoxy]benzoic Acid: serves as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) methods for the ultra-trace analysis of fluorinated aromatic carboxylic acids . Its stability and distinctive mass spectral signature make it ideal for this role.
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-6-11(7-5-10)20-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCFYBOOIDYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391041 | |
Record name | 3-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
CAS RN |
72178-29-1 | |
Record name | 3-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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